2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)-
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Overview
Description
2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)- is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)- typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 1st position can be introduced using methylating agents like methyl iodide.
Piperidinyl Substitution: The piperidinyl group can be attached through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Various substitution reactions can occur, especially at the piperidinyl group, leading to derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Quinazolinedione: Lacks the chlorine, methyl, and piperidinyl groups.
7-Chloro-2,4(1H,3H)-Quinazolinedione: Lacks the methyl and piperidinyl groups.
1-Methyl-2,4(1H,3H)-Quinazolinedione: Lacks the chlorine and piperidinyl groups.
Uniqueness
The presence of the chlorine, methyl, and piperidinyl groups in 2,4(1H,3H)-Quinazolinedione, 7-chloro-1-methyl-3-(1-piperidinyl)- makes it unique compared to other quinazoline derivatives
Properties
CAS No. |
87296-69-3 |
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Molecular Formula |
C14H16ClN3O2 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
7-chloro-1-methyl-3-piperidin-1-ylquinazoline-2,4-dione |
InChI |
InChI=1S/C14H16ClN3O2/c1-16-12-9-10(15)5-6-11(12)13(19)18(14(16)20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
OJISLNSOQWOMNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)N3CCCCC3 |
Origin of Product |
United States |
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